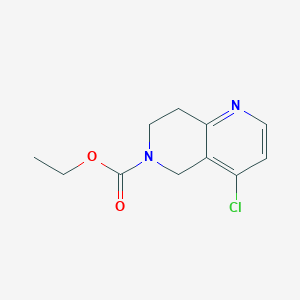

ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a partially unsaturated 1,6-naphthyridine core with a chlorine substituent at the 4-position and an ethyl ester group at the 6-carboxylate position. This structure confers unique reactivity and functional versatility, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of retinoid receptor modulators and PDE9 inhibitors . The 7,8-dihydro backbone reduces aromaticity compared to fully unsaturated naphthyridines, influencing electronic properties and hydrogen-bonding capabilities .

Properties

IUPAC Name |

ethyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-2-16-11(15)14-6-4-10-8(7-14)9(12)3-5-13-10/h3,5H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTTUVMSEAXUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=NC=CC(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

Antimicrobial Activity

Several studies have indicated that naphthyridine derivatives exhibit antimicrobial properties. This compound has shown promising activity against various bacterial strains. For instance:

Anticancer Potential

Recent research has focused on the anticancer properties of naphthyridine derivatives. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Its derivatives are synthesized to enhance biological activity or modify pharmacokinetic properties.

Synthetic Pathways

Common synthetic routes include:

- Cyclization of Amino Acids : Utilizing amino acids as starting materials can yield naphthyridine derivatives.

- Halogenation Reactions : The introduction of chlorine enhances the biological activity of the compound.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several naphthyridine derivatives. This compound was included in the screening and demonstrated significant activity against Gram-positive bacteria.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) highlighted the compound's ability to inhibit cell proliferation in breast cancer models. The study concluded that further investigation into its mechanism of action could lead to the development of new anticancer therapies.

Mechanism of Action

The mechanism by which ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with structurally related naphthyridine derivatives, highlighting key differences in substituents, saturation, and applications:

Key Structural and Functional Insights

Substituent Effects: Chloro vs. Ester Groups: Ethyl esters (e.g., target compound) are more hydrolytically labile than tert-butyl esters (e.g., tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate), impacting metabolic stability in drug candidates .

Saturation and Aromaticity :

- The 7,8-dihydro configuration in the target compound reduces aromaticity compared to fully unsaturated naphthyridines, altering π-π stacking interactions and solubility. Fully saturated analogs (e.g., decahydro derivatives) exhibit enhanced conformational flexibility but reduced planar rigidity .

Biological Activity: Carbamoyl and methoxy substituents (e.g., in tert-butyl 5-carbamoyl-2-methoxy derivatives) enhance binding to retinoid receptors by introducing hydrogen-bonding and polar interactions . Phenoxymethyl groups (e.g., in mGlu5 modulators) increase molecular bulk, affecting allosteric site penetration and cooperativity .

Biological Activity

Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 240.69 g/mol

- CAS Number : 1201845-49-9

- Appearance : Yellow oil with a purity of >96% .

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound and its derivatives against various pathogenic microorganisms.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These values indicate a potent ability to inhibit bacterial growth .

- Minimum Bactericidal Concentration (MBC) : The MBC values were consistent with the MIC results, demonstrating bactericidal properties that are crucial for therapeutic applications .

- Biofilm Inhibition : The compound showed a superior ability to reduce biofilm formation compared to standard antibiotics like Ciprofloxacin, highlighting its potential as an antibiofilm agent .

Case Studies

In a comparative study of various naphthyridine derivatives, this compound was found to be one of the most active compounds, particularly in combination therapies where it enhanced the efficacy of existing antibiotics .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in bacterial DNA replication and metabolism.

- DNA Gyrase Inhibition : The compound demonstrated an IC50 value of approximately 31.64 µM against DNA gyrase, indicating a moderate level of inhibition that could be exploited in developing new antibacterial agents .

- Dihydrofolate Reductase (DHFR) Inhibition : With an IC50 value of 2.67 µM, this compound shows strong potential as a DHFR inhibitor, which is significant given the role of this enzyme in folate metabolism and its implications in cancer therapy .

Therapeutic Applications

Given its biological activities, this compound is being explored for several therapeutic applications:

- Antimicrobial Therapy : Its potent antibacterial properties make it a candidate for treating resistant bacterial infections.

- Cancer Treatment : Due to its ability to inhibit DHFR and other metabolic pathways in cancer cells, it may serve as a lead compound for developing new anticancer drugs .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate to improve yield and purity?

- Methodological Answer :

- Step 1 : Employ palladium-catalyzed cyclization reactions, as demonstrated in analogous naphthyridine syntheses. For example, Pd₂(dba)₃ with phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) in dioxane at 130°C can enhance regioselectivity .

- Step 2 : Optimize reaction conditions (solvent, temperature, and time) using Design of Experiments (DoE) to minimize side products. Polar aprotic solvents like DMF may improve solubility of intermediates .

- Step 3 : Purify via flash column chromatography with gradients of ethyl acetate/petroleum ether or acetone/toluene to isolate the target compound .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H and ¹³C NMR to confirm the ethyl ester group (δ ~4.2–4.4 ppm for CH₂ and δ ~1.3 ppm for CH₃) and the chlorine substituent’s electronic effects on aromatic protons .

- LCMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z ≈ 281.7 (calculated for C₁₁H₁₃ClN₂O₂) ensures correct mass .

- IR Spectroscopy : Identify carbonyl stretches (~1720 cm⁻¹ for ester C=O) and C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying substituents on the naphthyridine core?

- Methodological Answer :

- Step 1 : Perform Hammett analysis to correlate substituent electronic effects (σ values) with reaction rates. Electron-withdrawing groups (e.g., -Cl) may slow cyclization but improve stability .

- Step 2 : Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify rate-limiting steps. For example, steric hindrance from tert-butyl groups in analogs can reduce yields by 20–30% .

- Step 3 : Validate hypotheses with computational modeling (DFT) to predict transition-state energies and optimize substituent placement .

Q. What crystallographic strategies are effective for determining the molecular conformation and hydrogen-bonding patterns of this compound?

- Methodological Answer :

- Step 1 : Grow single crystals via vapor diffusion (e.g., CH₂Cl₂/petroleum ether) and collect X-ray diffraction data using synchrotron radiation for high-resolution (<1.0 Å) structures .

- Step 2 : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Assign anisotropic displacement parameters to clarify thermal motion .

- Step 3 : Analyze hydrogen-bonding networks with Mercury Software. For example, the ester carbonyl may form C=O···H-N interactions with adjacent amine groups, stabilizing the lattice .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., replacing -Cl with -OCH₃ or -CF₃) to assess electronic and steric effects on target binding .

- Step 2 : Screen against enzyme targets (e.g., kinases or proteases) using fluorescence polarization or SPR assays. Compare IC₅₀ values to establish potency trends .

- Step 3 : Perform molecular docking (AutoDock Vina) to map interactions with active sites. For example, the naphthyridine core may π-stack with aromatic residues in ATP-binding pockets .

Q. What computational approaches predict the reactivity of the chlorine substituent in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Step 1 : Calculate Fukui indices (ƒ⁻) to identify electrophilic centers. The C4 position in the naphthyridine ring likely has high ƒ⁻ due to electron withdrawal by adjacent N atoms .

- Step 2 : Simulate SNAr pathways using Gaussian09 with solvation models (e.g., PCM in water/DMSO). Transition states with lower activation energies indicate feasible substitutions .

- Step 3 : Validate predictions experimentally. For example, react with morpholine in DMSO at 80°C and monitor substitution via ¹H NMR (disappearance of Cl-coupled protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.